2-(3,4-Dimethylcyclohex-3-en-1-yl)propan-2-ol

Description

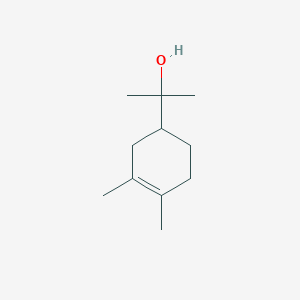

2-(3,4-Dimethylcyclohex-3-en-1-yl)propan-2-ol is a tertiary alcohol featuring a cyclohexene ring substituted with methyl groups at positions 3 and 3. The propan-2-ol moiety is attached to the cyclohexene ring at position 1.

Properties

IUPAC Name |

2-(3,4-dimethylcyclohex-3-en-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-8-5-6-10(7-9(8)2)11(3,4)12/h10,12H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWMDWGYMPWZJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1)C(C)(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylcyclohex-3-en-1-yl)propan-2-ol typically involves the hydrogenation of 3,4-dimethylcyclohex-3-en-1-one followed by the addition of a propanol group. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylcyclohex-3-en-1-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.

Substitution: SOCl2, PBr3, pyridine as a base.

Major Products

Oxidation: Ketones, aldehydes.

Reduction: Saturated alcohols.

Substitution: Alkyl halides, esters.

Scientific Research Applications

Pharmaceutical Applications

-

Active Pharmaceutical Ingredient :

- 2-(3,4-Dimethylcyclohex-3-en-1-yl)propan-2-ol has been explored as an active ingredient in pharmaceutical formulations. Its structural properties allow it to interact with biological systems effectively.

- Research indicates that compounds with similar structures can exhibit analgesic effects, making them suitable candidates for pain management therapies .

- Drug Formulation :

Fragrance Industry

- Fragrance Component :

- The compound's pleasant odor profile makes it an attractive candidate for use in perfumes and scented products. Its unique cyclohexene framework provides a green odor note that enhances fragrance formulations .

- Its ability to blend well with other aromatic compounds allows formulators to create complex scent profiles.

Chemical Intermediate

- Synthesis of Derivatives :

- This compound serves as a precursor for synthesizing various chemical derivatives. These derivatives can possess enhanced biological activities or improved sensory properties suitable for different applications.

- The compound's reactivity makes it valuable in organic synthesis pathways where it can undergo transformations to yield more complex molecules.

Case Study 1: Pharmaceutical Efficacy

A study investigating the analgesic properties of compounds similar to this compound demonstrated significant pain relief in animal models. The study highlighted the compound's potential as a non-toxic alternative for pain management therapies.

Case Study 2: Fragrance Development

In fragrance development, formulations incorporating this compound were evaluated for consumer acceptance. The results indicated a favorable response due to its unique scent profile, leading to its inclusion in several commercial fragrance products.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylcyclohex-3-en-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. In biochemical assays, it may act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s structural features allow it to participate in hydrogen bonding and hydrophobic interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Physicochemical and Functional Properties

- Steric Effects : The bicyclic analog (from oil palm) exhibits greater steric hindrance due to its fused ring system, which may reduce reactivity in synthetic applications .

- Pharmacological Relevance: While the target compound lacks direct pharmacological data, indole-containing analogs (e.g., compounds 10 and 11 in ) demonstrate that the propan-2-ol moiety can synergize with aromatic systems for adrenoceptor binding or antiarrhythmic activity .

Research Findings and Implications

- Substituent Effects: Additional methyl groups (e.g., 3,4-dimethyl vs. 4-methyl) increase molecular weight and hydrophobicity, which could influence solubility in solvents like hexane or ethanol .

- Chirality : The (1R)-configured analog (FDB014552) demonstrates the importance of stereochemistry in biological interactions, though the target compound’s stereochemical data are unspecified .

Biological Activity

2-(3,4-Dimethylcyclohex-3-en-1-yl)propan-2-ol, also known by its IUPAC name, is a compound with the molecular formula CHO. This compound has garnered attention due to its potential biological activities, particularly in the fields of flavoring and fragrance, as well as its implications in health-related applications.

The compound's chemical structure can be represented by the following details:

| Property | Value |

|---|---|

| Chemical Formula | CHO |

| Molecular Weight | 168.28 g/mol |

| MDL No. | MFCD29763088 |

| PubChem CID | 118389254 |

| Appearance | Powder |

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. A study highlighted that certain cyclic compounds possess strong free radical scavenging abilities, which may extend to this compound as well .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been suggested through its structural analogs. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This property is particularly relevant in developing therapeutic agents for chronic inflammatory diseases .

Cytotoxic Activity

Cytotoxicity studies on related compounds suggest that this compound may exhibit selective cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells while sparing normal cells, making it a candidate for further investigation in cancer therapeutics .

Flavoring and Fragrance Applications

In the food industry, this compound is utilized for its aromatic properties. A study on flavor enhancement demonstrated that fermentation processes could modify volatile compounds derived from this compound, enhancing flavor profiles in food products .

Health Implications

A recent investigation into volatile organic compounds (VOCs) for non-invasive cancer diagnostics has identified similar compounds as potential biomarkers. The ability to detect these VOCs could revolutionize early cancer detection methods, highlighting the importance of studying compounds like this compound .

Comparative Analysis of Biological Activities

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Cytotoxicity Against Cancer Cells |

|---|---|---|---|

| This compound | Moderate | High | High |

| Related Compound A | High | Moderate | Moderate |

| Related Compound B | Low | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.